

Spectroscopic Purity Analysis of (4-Carbamoylphenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Carbamoylphenyl)boronic acid

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A detailed spectroscopic analysis is crucial for confirming the purity of **(4-Carbamoylphenyl)boronic acid**, a versatile building block in medicinal chemistry and materials science. This guide provides a comparative overview of the expected spectroscopic data for this compound against potential impurities and related analogues, supported by detailed experimental protocols.

(4-Carbamoylphenyl)boronic acid is a white to off-white solid with the molecular formula $C_7H_8BNO_3$ and a molecular weight of 164.96 g/mol .^[1]^[2] Its purity is paramount for successful downstream applications, necessitating rigorous analytical characterization. High-performance liquid chromatography (HPLC) is a common method to assess purity, with commercially available batches showing purities as high as 99.49%.^[1] However, a comprehensive spectroscopic analysis provides unambiguous structural confirmation and identification of potential impurities.

Due to the limited availability of public experimental spectra for **(4-Carbamoylphenyl)boronic acid**, this guide will leverage data from closely related compounds, namely 4-cyanophenylboronic acid and a potential impurity, terephthalamide, to provide a robust framework for purity assessment.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **(4-Carbamoylphenyl)boronic acid** and its comparators.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
(4-Carbamoylphenyl)boronic acid (Expected)	~8.2 (br s)	Broad Singlet	2H	B(OH) ₂
	~7.9 (d, J ≈ 8 Hz)	Doublet	2H	Ar-H ortho to -C(O)NH ₂
	~7.8 (br s)	Broad Singlet	1H	-C(O)NH ₂
	~7.7 (d, J ≈ 8 Hz)	Doublet	2H	Ar-H ortho to -B(OH) ₂
	~7.3 (br s)	Broad Singlet	1H	-C(O)NH ₂
4-Cyanophenylboronic acid	8.24 (br s)	Broad Singlet	2H	B(OH) ₂
	7.86 (d, J = 8.0 Hz)	Doublet	2H	Ar-H
	7.78 (d, J = 8.0 Hz)	Doublet	2H	Ar-H
	8.05 (br s)	Broad Singlet	2H	-C(O)NH ₂
	7.95 (s)	Singlet	4H	Ar-H
	7.45 (br s)	Broad Singlet	2H	-C(O)NH ₂

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Compound	Chemical Shift (δ) ppm	Assignment
(4-Carbamoylphenyl)boronic acid (Expected)	~168	-C(O)NH ₂
~137	Ar-C ipso to -C(O)NH ₂	
~134	Ar-C ipso to -B(OH) ₂	
~128	Ar-CH	
~127	Ar-CH	
4-Cyanophenylboronic acid[5] [6]	137.5	Ar-C
134.8	Ar-C	
118.9	-CN	
111.3	Ar-C	
Terephthalamide[7]	167.5	-C(O)NH ₂
136.2	Ar-C	
127.8	Ar-CH	

Table 3: FT-IR Data (ATR, cm⁻¹)

Compound	Key Absorptions (cm ⁻¹)	Assignment
(4-Carbamoylphenyl)boronic acid (Expected)	3400-3200 (broad)	O-H stretch (boronic acid), N-H stretch (amide)
~1660 (strong)	C=O stretch (Amide I)	
~1610	N-H bend (Amide II)	
~1400	B-O stretch	
~1090	B-O-H bend	
4-Cyanophenylboronic acid[5][8]	3400-3200 (broad)	O-H stretch
~2230	C≡N stretch	
~1400	B-O stretch	
Terephthalamide[7][9]	3370, 3180	N-H stretch
1640	C=O stretch	
1610	N-H bend	

Table 4: Mass Spectrometry Data (ESI-MS)

Compound	[M-H] ⁻ (m/z)	[M+H] ⁺ (m/z)	Key Fragments
(4-Carbamoylphenyl)boronic acid	164.05	166.07	147 ([M-H-H ₂ O] ⁻), 120 ([M-H-CO ₂] ⁻)
4-Cyanophenylboronic acid[5][10]	146.04	148.06	129 ([M-H-H ₂ O] ⁻)
Terephthalamide[7][11]	163.05	165.07	147 ([M+H-NH ₃] ⁺), 121 ([M+H-C(O)NH ₂] ⁺)

Experimental Protocols

Accurate and reproducible data acquisition is essential for reliable spectroscopic analysis. The following are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Ensure the sample is fully dissolved.
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** No specific sample preparation is required for Attenuated Total Reflectance (ATR)-FTIR. Place a small amount of the solid sample directly onto the ATR crystal.
- **Background Collection:** Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Analysis:** Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.^[12] Collect the sample spectrum over a range of 4000-400 cm^{-1} .^[12]
- **Data Processing:** The resulting spectrum will be in terms of transmittance or absorbance. Identify the key absorption bands and compare them to the reference data.

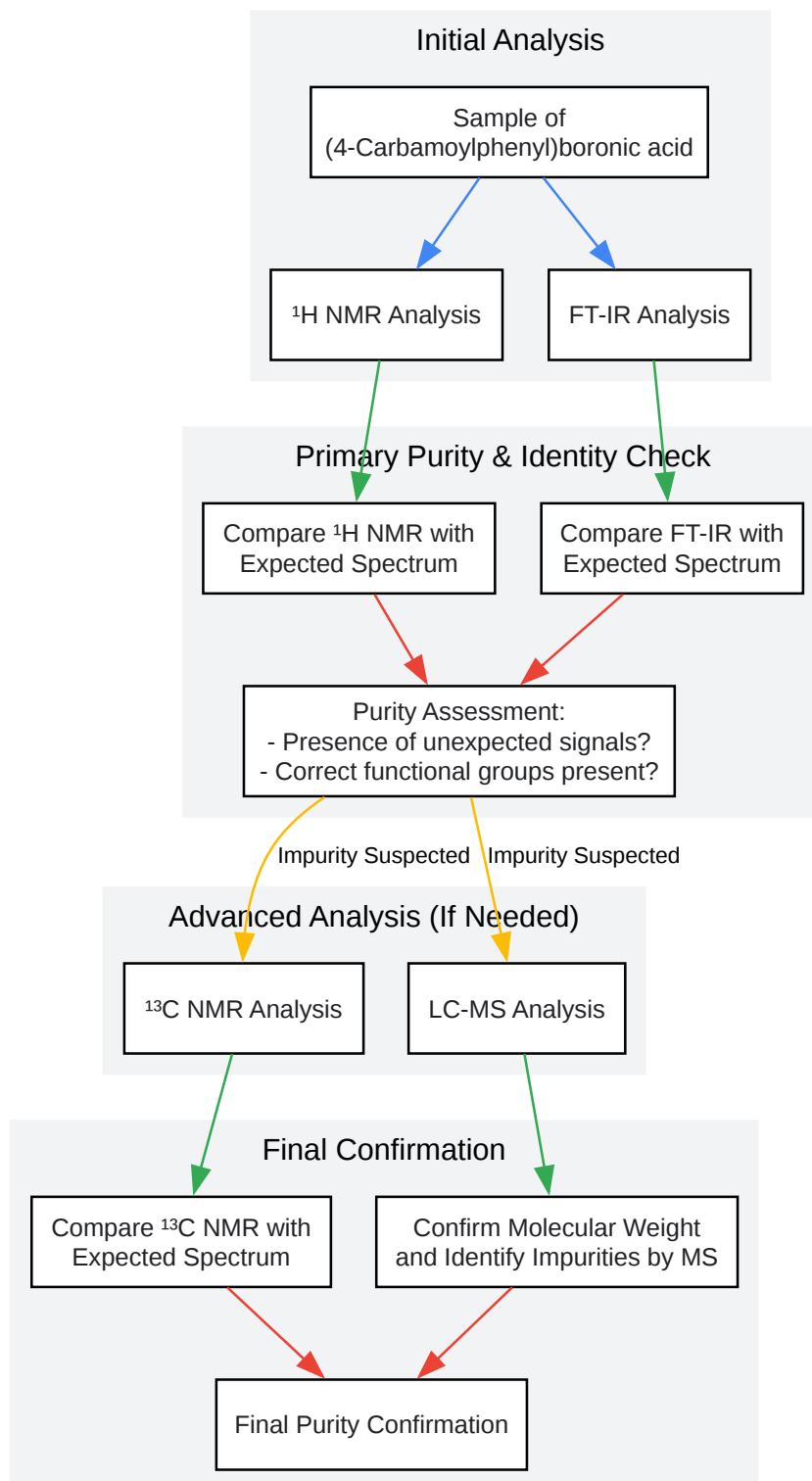
Liquid Chromatography-Mass Spectrometry (LC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.
- **Chromatographic Separation:**
 - **Column:** Use a C18 reverse-phase column.
 - **Mobile Phase:** A gradient elution with water and acetonitrile, often with a modifier like 0.1% formic acid or ammonium acetate, is typically used for good separation of boronic acids and related compounds.
 - **Flow Rate:** A typical flow rate is 0.2-0.5 mL/min.
- **Mass Spectrometry Detection:**
 - **Ionization:** Electrospray ionization (ESI) is commonly used, in either positive or negative ion mode.
 - **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer can be used to acquire full scan mass spectra.
- **Data Analysis:** Extract the mass spectra for the peaks of interest from the total ion chromatogram (TIC). Analyze the molecular ion and fragmentation patterns to confirm the identity of the compounds.

Purity Confirmation Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis to confirm the purity of **(4-Carbamoylphenyl)boronic acid**.

Workflow for Spectroscopic Purity Analysis

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Caption: Spectroscopic analysis workflow.

By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently assess the purity and confirm the identity of **(4-Carbamoylphenyl)boronic acid**, ensuring the quality and reliability of their starting materials for subsequent research and development activities.

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- To cite this document: BenchChem. [Spectroscopic Purity Analysis of (4-Carbamoylphenyl)boronic acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038032#spectroscopic-analysis-to-confirm-the-purity-of-4-carbamoylphenyl-boronic-acid]

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